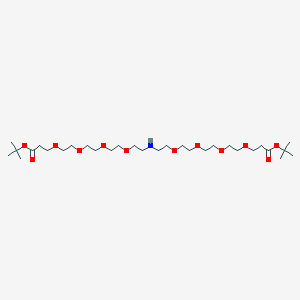

NH-bis(PEG4-t-butyl ester)

Overview

Description

NH-bis(PEG4-t-butyl ester) is a PEG reagent that contains an amino group with two t-butyl esters . The amino groups are reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde). The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Synthesis Analysis

The synthesis of NH-bis(PEG4-t-butyl ester) involves the reaction of the amino groups with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Molecular Structure Analysis

The molecular formula of NH-bis(PEG4-t-butyl ester) is C30H59NO12 . The exact mass is 625.40 and the molecular weight is 625.800 .Chemical Reactions Analysis

The amino groups in NH-bis(PEG4-t-butyl ester) are reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical and Chemical Properties Analysis

The molecular weight of NH-bis(PEG4-t-butyl ester) is 625.8 g/mol . The exact mass is 406.25666817 g/mol and the monoisotopic mass is 406.25666817 g/mol . The compound has a topological polar surface area of 89.5 Ų and a rotatable bond count of 19 .Scientific Research Applications

Substitution Chemistry

- Aminocalixarenes Synthesis : Research has shown successful substitution of OH groups with NH2 groups in calixarenes, demonstrating an approach to synthesize aminocalixarenes, which could have implications for NH-bis(PEG4-t-butyl ester) chemistry (Ohseto, Murakami, Araki, & Shinkai, 1992).

Drug Solubility and Delivery

- Enhancing Drug Solubility and Cytotoxicity : Studies on polymeric architectures, including bis(poly(ethylene glycol)) (PEG), in conjugation with drugs like paclitaxel, have shown potential in enhancing drug solubility and cytotoxicity, suggesting similar applications for NH-bis(PEG4-t-butyl ester) (Khandare et al., 2006).

Catalysis

- Catalytic Hydrogenation of Esters : Bis-N-heterocyclic carbene (NHC) aminopincer ligands have been used in the catalytic hydrogenation of esters, indicating potential catalytic applications for NH-bis(PEG4-t-butyl ester) in similar contexts (Filonenko et al., 2015).

Energy Storage

- Lithium-Sulfur Batteries : The development of poly(butyl acrylate/1-ethyl-3-vinylimidazole bis[(trifluoromethyl)sulfonyl]imide) based copolymer electrolytes for lithium-sulfur batteries, featuring ester groups, highlights potential energy storage applications for NH-bis(PEG4-t-butyl ester) (Cai et al., 2019).

Biocompatible Fullerenes

- Biocompatible Derivatives : NH-bis(PEG4-t-butyl ester) could potentially be used in the development of biocompatible fullerenes, as demonstrated by studies on C60 derivatives with bis-(t)Bu ester for applications like water-soluble conjugates and fulleropeptides (Aroua, Schweizer, & Yamakoshi, 2014).

Polymer Science

- Linear-Dendritic Diblock Copolymers : Research on azobenzene-containing linear−dendritic diblock copolymers, including poly(ethylene glycol) and dendritic aliphatic polyesters, could inform the use of NH-bis(PEG4-t-butyl ester) in similar polymer-based applications (Barrio et al., 2009).

Sensor Development

- Ammonia Gas Sensors : NH-bis(PEG4-t-butyl ester) may have potential applications in the development of gas sensors, as indicated by research on bis-porphyrin molecules for room temperature NH3 gas sensing (Garg et al., 2013).

Mechanism of Action

Target of Action

NH-bis(PEG4-t-butyl ester) is a polyethylene glycol (PEG) derivative containing an amino group with two t-butyl esters . The primary targets of this compound are carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde) . These targets play crucial roles in various biochemical reactions, particularly in the formation of amide bonds and C-N bonds .

Mode of Action

The amino group in NH-bis(PEG4-t-butyl ester) readily reacts with its targets. It forms an amide bond with carboxylic acids and activated NHS esters . Additionally, it can react with carbonyl groups such as ketone and aldehyde under reductive amination conditions to form a C-N bond . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Pharmacokinetics

Its solubility in water, dmso, dcm, and dmf suggests that it may have good bioavailability.

Action Environment

The action, efficacy, and stability of NH-bis(PEG4-t-butyl ester) can be influenced by various environmental factors. For instance, the deprotection of the t-butyl protected carboxyl group occurs under acidic conditions . Therefore, the pH of the environment can significantly impact the compound’s reactivity. Furthermore, the compound’s solubility in various solvents suggests that the solvent environment can also influence its action and stability.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

NH-bis(PEG4-t-butyl ester) plays a significant role in biochemical reactions. The amino groups in NH-bis(PEG4-t-butyl ester) are reactive with carboxylic acids, activated NHS esters, and carbonyls . This reactivity allows NH-bis(PEG4-t-butyl ester) to interact with a variety of biomolecules, including enzymes and proteins .

Cellular Effects

Given its reactivity, it is likely that NH-bis(PEG4-t-butyl ester) can influence cell function by interacting with various cellular components .

Molecular Mechanism

The molecular mechanism of NH-bis(PEG4-t-butyl ester) involves its interaction with biomolecules through its reactive amino groups . These interactions can lead to changes in gene expression, enzyme activation or inhibition, and other molecular effects .

Temporal Effects in Laboratory Settings

It is known that the t-butyl protected carboxyl group in NH-bis(PEG4-t-butyl ester) can be deprotected under acidic conditions .

Metabolic Pathways

Given its reactivity, it is likely that NH-bis(PEG4-t-butyl ester) can interact with various enzymes and cofactors .

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H59NO12/c1-29(2,3)42-27(32)7-11-34-15-19-38-23-25-40-21-17-36-13-9-31-10-14-37-18-22-41-26-24-39-20-16-35-12-8-28(33)43-30(4,5)6/h31H,7-26H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEKZIKFKNVSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H59NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide](/img/structure/B609484.png)

![(1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione](/img/structure/B609486.png)

![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)